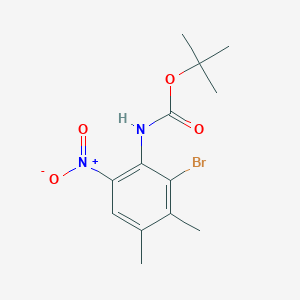
Tert-butyl (2-bromo-3,4-dimethyl-6-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-bromo-3,4-dimethyl-6-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This particular compound is characterized by the presence of a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-3,4-dimethyl-6-nitrophenyl)carbamate typically involves the reaction of 2-bromo-3,4-dimethyl-6-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, or other nucleophiles in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or other suitable reducing agents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
- Substituted carbamates
- Amino derivatives
- Carboxylic acids
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine:
- Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-bromo-3,4-dimethyl-6-nitrophenyl)carbamate is primarily based on its ability to undergo various chemical transformations. The bromine atom can participate in substitution reactions, while the nitro group can be reduced to an amino group, allowing for further functionalization. These transformations enable the compound to interact with different molecular targets and pathways, making it a valuable tool in synthetic chemistry and potential drug development.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(4-bromophenyl)carbamate
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl N-(4-bromobutyl)carbamate
Uniqueness: The presence of both a nitro group and a bromine atom on the phenyl ring distinguishes tert-butyl N-(2-bromo-3,4-dimethyl-6-nitrophenyl)carbamate from other similar compounds. This unique combination of functional groups allows for a wider range of chemical reactions and applications, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C13H17BrN2O4 |
|---|---|
Poids moléculaire |
345.19 g/mol |
Nom IUPAC |
tert-butyl N-(2-bromo-3,4-dimethyl-6-nitrophenyl)carbamate |
InChI |
InChI=1S/C13H17BrN2O4/c1-7-6-9(16(18)19)11(10(14)8(7)2)15-12(17)20-13(3,4)5/h6H,1-5H3,(H,15,17) |
Clé InChI |
NUYXEDZJTVAIOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)Br)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















